Z-Asn-Phe-Ome

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

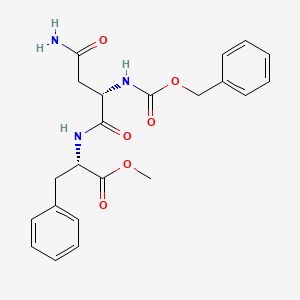

Z-Asn-Phe-Ome is a synthetic dipeptide compound composed of N-carbobenzoxy-L-asparagine and L-phenylalanine methyl ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the carbobenzoxy (Z) protecting group and the methyl ester (Ome) makes it a useful intermediate in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asn-Phe-Ome typically involves the coupling of N-carbobenzoxy-L-asparagine (Z-Asn) with L-phenylalanine methyl ester (Phe-Ome). This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for precise control over the sequence. Common coupling reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve enzymatic catalysis using proteases, which offer a biomass-based, environmentally benign, and stereo-/regioselective method for peptide synthesis . This approach can replace traditional chemical synthesis methods, providing a more sustainable and efficient production process.

Analyse Chemischer Reaktionen

Types of Reactions

Z-Asn-Phe-Ome can undergo various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed to form Z-Asn-Phe-OH.

Oxidation and Reduction: The phenylalanine residue can undergo oxidation and reduction reactions, although these are less common.

Substitution: The carbobenzoxy protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.

Deprotection: The carbobenzoxy group can be removed using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Major Products

Z-Asn-Phe-OH: Formed by hydrolysis of the ester bond.

Asn-Phe-Ome: Formed by deprotection of the carbobenzoxy group.

Wissenschaftliche Forschungsanwendungen

Role in Protein Structure

Asparagine (Asn) residues play a crucial role in stabilizing protein structures through hydrogen bonding and dimerization. Research indicates that introducing Asn at specific positions within membrane proteins can facilitate dimerization, which is essential for their function . For example, studies on αM and β2 integrins revealed that Asn-mediated interactions contribute significantly to the stability of protein complexes.

Glycosylation Enhancement

The presence of phenylalanine (Phe) adjacent to glycosylated Asn residues has been shown to enhance glycosylation efficiency. This phenomenon is particularly relevant in the production of glycoproteins, where Z-Asn-Phe-Ome could serve as a model for designing better substrates for glycosylation processes . Enhanced aromatic sequons have been identified as superior substrates for oligosaccharyltransferase (OST), which is pivotal in glycoprotein synthesis.

Drug Development

This compound and its derivatives have potential applications in drug development, particularly as inhibitors targeting viral proteases such as those from SARS-CoV-2. The structural features of compounds containing Asn and Phe can be optimized for better binding affinities to target enzymes, which is crucial for developing effective antiviral agents .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives containing thiadiazole moieties, which can be synthesized using this compound as a starting point, exhibit significant antibacterial activity against pathogens like E. coli and Pseudomonas aeruginosa. Such findings suggest that this compound could be a valuable scaffold in the design of new antimicrobial agents .

Case Studies and Experimental Findings

Several studies highlight the effectiveness of this compound in various applications:

- Peptide Synthesis : A study successfully synthesized multiple dipeptides using this compound as a building block, achieving yields above 90% with minimal side reactions, demonstrating its utility in peptide chemistry .

- Protein Stabilization : Investigations into the stabilization of protein native states showed that introducing aromatic residues like Phe near Asn residues significantly enhances stability during glycosylation processes .

- Antiviral Screening : Compounds derived from this compound were screened for their binding affinity to viral proteases, revealing promising candidates for further development in antiviral therapies against COVID-19 .

Wirkmechanismus

The mechanism of action of Z-Asn-Phe-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the constituent amino acids. The presence of the carbobenzoxy group can influence the compound’s binding affinity and specificity for certain enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Z-Asn-Phe-NH2: Similar structure but with an amide group instead of a methyl ester.

Z-Asn-OMe: Contains only the asparagine residue with a methyl ester group.

Z-Phe-Phe-Ome: Another dipeptide with phenylalanine residues.

Uniqueness

Z-Asn-Phe-Ome is unique due to the combination of the asparagine and phenylalanine residues, along with the carbobenzoxy protecting group and methyl ester. This specific structure allows for versatile applications in peptide synthesis and biomaterials development .

Biologische Aktivität

Z-Asn-Phe-Ome, a protected dipeptide, is synthesized through various methods and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis of this compound

The synthesis of this compound generally involves the protection of amino acids to facilitate peptide bond formation. The Z (benzyloxycarbonyl) group serves as a protecting group for the amino function of asparagine (Asn), while the phenylalanine (Phe) component is typically esterified to enhance solubility and reactivity.

Synthetic Routes

- Enzymatic Synthesis :

- Chemical Coupling :

Yield and Purity

Research indicates that yields for this compound can exceed 90% under optimized conditions, with high purity levels confirmed by techniques such as HPLC and mass spectrometry .

Biological Activity

This compound exhibits several biological activities that have been investigated in various studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents.

Enzyme Inhibition

This compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it can inhibit serine proteases, which play crucial roles in numerous physiological processes . This inhibition can lead to potential therapeutic applications in conditions where protease activity is dysregulated.

Case Studies

- Inhibition of Protease Activity :

- Antimicrobial Efficacy :

Table 1: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

4976-86-7 |

|---|---|

Molekularformel |

C22H25N3O6 |

Molekulargewicht |

427.4 g/mol |

IUPAC-Name |

methyl 2-[[4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C22H25N3O6/c1-30-21(28)18(12-15-8-4-2-5-9-15)24-20(27)17(13-19(23)26)25-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H2,23,26)(H,24,27)(H,25,29) |

InChI-Schlüssel |

XHINWMJGDYTIFM-UHFFFAOYSA-N |

Isomerische SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.